N-[(Azepan-3-yl)methyl]-2-methylpropanamide
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Overview
Description
N-[(Azepan-3-yl)methyl]-2-methylpropanamide is a chemical compound with a molecular formula of C11H22N2O It features an azepane ring, which is a seven-membered nitrogen-containing heterocycle, attached to a methylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Azepan-3-yl)methyl]-2-methylpropanamide typically involves the reaction of azepane derivatives with appropriate acylating agents. One common method includes the reaction of azepan-3-yl-methylamine with 2-methylpropanoyl chloride under basic conditions to form the desired amide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(Azepan-3-yl)methyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-[(Azepan-3-yl)methyl]-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Azepan-3-yl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring may play a crucial role in binding to these targets, influencing their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-methylazepan-3-yl)-3-(1-naphthoyl)indole: A compound with a similar azepane ring structure but different functional groups.
Azepan-3-yl-methyl-amine: A simpler derivative with an amine group instead of the amide.
Uniqueness
N-[(Azepan-3-yl)methyl]-2-methylpropanamide is unique due to its specific combination of the azepane ring and the methylpropanamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H22N2O |
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Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-(azepan-3-ylmethyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H22N2O/c1-9(2)11(14)13-8-10-5-3-4-6-12-7-10/h9-10,12H,3-8H2,1-2H3,(H,13,14) |
InChI Key |
LHTFBPGPNMUXBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCC1CCCCNC1 |
Origin of Product |
United States |
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